(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside
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Overview
Description
Disinapoyl sucrose is a natural oligosaccharide ester derived from the root of Polygala tenuifolia. This compound has garnered significant attention due to its neuroprotective and antidepressant properties. It is known for its ability to modulate various biochemical pathways, making it a subject of interest in the fields of neuroscience and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disinapoyl sucrose can be synthesized through the esterification of sucrose with sinapic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under controlled temperature conditions. The esterification process requires precise control of reaction time and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of disinapoyl sucrose involves the extraction of the compound from the roots of Polygala tenuifolia. The extraction process includes steps such as grinding the roots, solvent extraction, and purification using chromatographic techniques. The purified compound is then subjected to quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Disinapoyl sucrose undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of disinapoyl sucrose. These derivatives exhibit different pharmacological properties and are studied for their potential therapeutic applications .
Scientific Research Applications
Disinapoyl sucrose has a wide range of scientific research applications, including:
Neuroscience: It is studied for its neuroprotective effects and its ability to enhance cognitive function.
Pharmacology: It is investigated for its antidepressant properties and its ability to modulate biochemical pathways involved in mood regulation.
Mechanism of Action
Disinapoyl sucrose exerts its effects through multiple biochemical pathways. It modulates the cyclic AMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathways, leading to increased neuronal survival and plasticity. It also inhibits the activity of monoamine oxidase (MAO), reducing the breakdown of neurotransmitters such as serotonin and dopamine. Additionally, it has antioxidant properties that protect neurons from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Sinapic acid: A phenylpropanoid compound with antioxidant and anti-inflammatory properties.
Sucrose esters: A class of compounds with various pharmacological properties, including antimicrobial and anti-inflammatory effects
Uniqueness
Disinapoyl sucrose is unique due to its dual action as a neuroprotective and antidepressant agent. Its ability to modulate multiple biochemical pathways and its natural origin from Polygala tenuifolia make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIJMQWMMZEFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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